molecular formula C20H16Cl2N2OS B15099420 (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide

Cat. No.: B15099420
M. Wt: 403.3 g/mol
InChI Key: UFQIEFDNCQITQB-VMPITWQZSA-N
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Description

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dichlorobenzyl chloride under basic conditions.

    Coupling Reaction: The resulting thiazole derivative is then coupled with 3-methylbenzaldehyde through a condensation reaction in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the amidation of the intermediate product with acryloyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide is unique due to its specific combination of a thiazole ring and dichlorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16Cl2N2OS

Molecular Weight

403.3 g/mol

IUPAC Name

(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)5-8-19(25)24-20-23-12-17(26-20)11-15-10-16(21)6-7-18(15)22/h2-10,12H,11H2,1H3,(H,23,24,25)/b8-5+

InChI Key

UFQIEFDNCQITQB-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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